molecular formula C17H24O2 B8423331 2-Cyclohexylcarbonyl-4-tert-butylphenol

2-Cyclohexylcarbonyl-4-tert-butylphenol

Cat. No. B8423331
M. Wt: 260.4 g/mol
InChI Key: TXISKXDROFGTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexylcarbonyl-4-tert-butylphenol is a useful research compound. Its molecular formula is C17H24O2 and its molecular weight is 260.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexylcarbonyl-4-tert-butylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexylcarbonyl-4-tert-butylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyclohexylcarbonyl-4-tert-butylphenol

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

(5-tert-butyl-2-hydroxyphenyl)-cyclohexylmethanone

InChI

InChI=1S/C17H24O2/c1-17(2,3)13-9-10-15(18)14(11-13)16(19)12-7-5-4-6-8-12/h9-12,18H,4-8H2,1-3H3

InChI Key

TXISKXDROFGTIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.70 g of 2-cyclohexylcarbonyl-4-tert-butylanisole [prepared in Reference Example 2 (a)] dissolved in 10 ml of glacial acetic acid were added 1.0 ml of 57% hydroiodic acid and 2.0 ml of 47% hydrobromic acid, and heated at reflux for 2 hours. The reaction mixture was poured into 50 ml of ice-water, extracted with diethyl ether, and the extract was washed with saturated aqueous sodium thiosulfate solution, water and saturated brine successively, dried over magnesium sulfate anhydride and concentrated at reduced pressure. The residue was chromatographed on silica gel column using a mixed solvent of methylene chloride and cyclohexane (1:2) as an eluting agent to give 1.54 g of the title compound having the following physical properties.
Name
2-cyclohexylcarbonyl-4-tert-butylanisole
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 2 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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